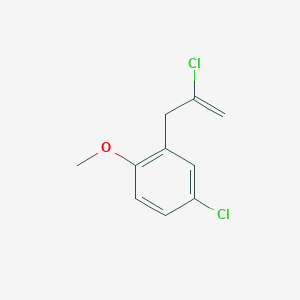

2-Chloro-3-(5-chloro-2-methoxyphenyl)-1-propene

描述

Structure

3D Structure

属性

IUPAC Name |

4-chloro-2-(2-chloroprop-2-enyl)-1-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O/c1-7(11)5-8-6-9(12)3-4-10(8)13-2/h3-4,6H,1,5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSYULSCOZZHGEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)CC(=C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2 Chloro 3 5 Chloro 2 Methoxyphenyl 1 Propene

Reactivity of the Propene Double Bond

The carbon-carbon double bond in the propene moiety is a site of high electron density, making it susceptible to attack by electrophiles. However, the presence of an electron-withdrawing chlorine atom directly attached to the double bond (a vinyl chloride) and the substituted phenyl ring significantly influences its reactivity profile.

Electrophilic Addition Mechanisms

Electrophilic addition to the propene double bond of 2-Chloro-3-(5-chloro-2-methoxyphenyl)-1-propene is anticipated to proceed via a carbocation intermediate. The reaction is initiated by the attack of an electrophile (E+) on the π-system of the double bond. This attack will preferentially occur at the terminal carbon (C1) to form a more stable secondary carbocation at the C2 position, which is also stabilized by the adjacent aryl group.

The stability of this carbocation is a key factor in determining the reaction's regioselectivity. The subsequent attack by a nucleophile (Nu-) on the carbocation completes the addition. The general mechanism is as follows:

Attack of the electrophile: The π-electrons of the double bond attack the electrophile (E+), forming a new C-E bond at the less substituted carbon (C1). This results in the formation of a secondary carbocation at C2.

Nucleophilic attack: The nucleophile (Nu-) attacks the carbocation at C2, forming a new C-Nu bond and yielding the final addition product.

This reaction is expected to follow Markovnikov's rule, where the electrophile adds to the carbon with more hydrogen atoms. researchgate.netlibretexts.org The presence of the electron-withdrawing chlorine on the double bond can decrease the nucleophilicity of the alkene, potentially slowing down the rate of reaction compared to an unsubstituted alkene. researchgate.net

Nucleophilic Addition Pathways

While alkenes are typically electron-rich and react with electrophiles, the presence of the electron-withdrawing chlorine atom on the double bond of this compound renders the double bond susceptible to nucleophilic attack. This type of reaction is known as nucleophilic vinylic substitution or nucleophilic addition to an activated alkene. wikipedia.orgwikipedia.org

The mechanism generally involves the attack of a nucleophile on one of the carbons of the double bond. In this specific molecule, the nucleophile would likely attack the C2 carbon, leading to a carbanionic intermediate that is stabilized by the adjacent aryl ring. The subsequent steps would depend on the nature of the nucleophile and the reaction conditions, but could involve the displacement of the chloride ion.

Nucleophilic attack: A nucleophile (Nu-) attacks the β-carbon of the double bond (C2), which is activated by the electron-withdrawing chlorine atom.

Formation of a carbanion: This attack leads to the formation of a carbanionic intermediate, with the negative charge localized on the α-carbon (C1).

Protonation or elimination: The carbanion can then be protonated by a proton source in the reaction mixture to give the final addition product, or it can lead to the elimination of the chloride ion, resulting in a substituted alkene.

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

The propene double bond of this compound can participate in cycloaddition reactions.

Diels-Alder Reaction: In a Diels-Alder reaction, the compound would act as a dienophile, reacting with a conjugated diene. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. The chlorine atom on the double bond serves this purpose, making the compound a potentially good dienophile. The reaction would proceed in a concerted fashion, forming a six-membered ring. The stereochemistry of the product is determined by the geometry of the dienophile and the diene.

[2+2] Cycloadditions: Photochemically or thermally induced [2+2] cycloaddition reactions are also a possibility. libretexts.orgnih.govresearchgate.net These reactions involve the formation of a four-membered ring. For styrenic systems, these reactions can often be facilitated by photocatalysts under visible light. nih.gov The regioselectivity and stereoselectivity of these reactions are influenced by both steric and electronic factors of the substituents on the double bond and the reacting partner.

Radical Polymerization Initiation Mechanisms

The vinyl group in this compound can potentially undergo radical polymerization. The polymerization process is typically initiated by a radical species (I•), which adds to the double bond of the monomer. researchgate.netuni-bayreuth.de

The initiation step involves the addition of the initiator radical to the less substituted carbon of the double bond (C1), forming a more stable secondary radical at C2, which is also benzylic and further stabilized by the aryl ring.

Initiation: A radical initiator (e.g., from the decomposition of benzoyl peroxide) adds to the C1 of the propene double bond.

Propagation: The resulting radical then adds to another monomer molecule, and this process repeats, leading to the growth of a polymer chain.

Termination: The polymerization process is terminated when two growing radical chains combine or disproportionate.

The presence of the chloro substituent on the double bond and the aryl ring can influence the rate of polymerization and the properties of the resulting polymer. cmu.edunih.gov For instance, electron-withdrawing groups on styrene (B11656) monomers can affect the polymerization rate in atom transfer radical polymerization (ATRP). cmu.edu

Reactivity of the Aryl Halide Substituents

The chloro substituent on the phenyl ring of this compound can participate in various cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reaction Methodologies (e.g., Suzuki, Heck, Sonogashira)

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide. organic-chemistry.orgacs.orgresearchgate.net The aryl chloride of this compound can be coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups. Given that the molecule also contains a vinyl chloride, chemoselectivity can be an issue. However, by carefully selecting the catalyst and reaction conditions, it is often possible to selectively couple the aryl chloride over the vinyl chloride, as aryl halides are generally more reactive in Suzuki couplings under many conditions. acs.orgresearchgate.net

| Catalyst System | Aryl Halide Substrate | Boronic Acid | Product | Yield (%) |

| Pd₂(dba)₃ / P(t-Bu)₃ | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 98 |

| Pd(OAc)₂ / PCy₃ | 4-Chlorophenyl triflate | 2-Methylphenylboronic acid | 2-Methyl-4'-chlorobiphenyl | 85 |

This table presents representative data for Suzuki couplings of aryl chlorides and is intended to be illustrative of the potential reactivity of the aryl chloride moiety in the subject compound.

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. acs.orgnih.govnih.govwikipedia.org The aryl chloride of the title compound can react with various alkenes to form substituted styrenes. The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. Similar to the Suzuki coupling, the relative reactivity of the aryl and vinyl chlorides would need to be considered to achieve selective coupling.

| Catalyst | Aryl Halide | Alkene | Product | Yield (%) |

| Pd(OAc)₂/P(t-Bu)₃ | Chlorobenzene | Styrene | Stilbene | 85 |

| Palladacycle | 4-Bromoanisole | Ethylene | 4-Vinylanisole | 92 |

This table provides examples of Heck reactions with aryl halides to illustrate the potential reactivity.

Sonogashira Coupling: The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. cmu.eduwikipedia.orgorganic-chemistry.orglibretexts.orggold-chemistry.org The aryl chloride of this compound can be coupled with a terminal alkyne to form an aryl alkyne. The reactivity of halides in Sonogashira coupling generally follows the order I > Br > OTf > Cl, making the coupling of aryl chlorides more challenging than that of the corresponding bromides or iodides. wikipedia.org However, with the development of more active catalyst systems, the Sonogashira coupling of aryl chlorides has become a feasible and valuable transformation.

| Catalyst System | Aryl Halide | Alkyne | Product | Yield (%) |

| PdCl₂(PPh₃)₂ / CuI | Iodobenzene | Phenylacetylene | Diphenylacetylene | 95 |

| Pd(dba)₂ / P(t-Bu)₃ | 4-Chlorotoluene | Phenylacetylene | 4-Methyl-1,2-diphenylacetylene | 88 |

This table shows representative examples of Sonogashira couplings to demonstrate the potential for this reaction.

Nucleophilic Aromatic Substitution Investigations

Nucleophilic aromatic substitution (SNA r) is a plausible, albeit challenging, reaction pathway for this compound. This reaction class is contingent on the aromatic ring being sufficiently electron-poor to be attacked by a nucleophile. libretexts.org The presence of two chlorine atoms, which are electron-withdrawing groups, deactivates the ring towards electrophilic substitution and conversely activates it towards nucleophilic attack. youtube.com

However, the methoxy (B1213986) (-OCH₃) group is a strong electron-donating group, which counteracts the activating effect of the halogens by increasing electron density in the ring. For an S NAr reaction to proceed efficiently, strong electron-withdrawing groups, such as nitro groups, are typically required to be positioned ortho or para to the leaving group to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.orgyoutube.comyoutube.com

Given the substitution pattern of the title compound, a nucleophile could theoretically replace one of the chlorine atoms. The reaction would proceed via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate. youtube.comlibretexts.org The chlorine atom at the 5-position is the more likely candidate for substitution due to less steric hindrance compared to the chlorine at the C1-position (implied, ortho to the methoxy and para to the propene substituent). The reaction would necessitate harsh conditions, such as high temperatures and strong nucleophiles.

Table 1: Predicted Outcomes of Nucleophilic Aromatic Substitution (SNA r)

| Nucleophile | Reagent Example | Predicted Major Product |

|---|---|---|

| Hydroxide | NaOH | 4-Chloro-2-(2-chloro-1-propen-3-yl)phenol |

| Alkoxide | NaOCH₃ | 1-Chloro-4-methoxy-2-(2-chloro-1-propen-3-yl)benzene |

Note: The data in this table is predictive and based on general principles of nucleophilic aromatic substitution. Reaction conditions would likely be harsh.

Reactivity of the Alkyl Halide Substituent

The 2-chloro-1-propene group contains an allylic chloride, which is a highly reactive functional group susceptible to both elimination and substitution reactions. youtube.comyoutube.com

Treatment of this compound with a strong, non-nucleophilic base is expected to induce an E2 elimination reaction. msu.edu This would involve the abstraction of a proton and the concurrent departure of the chloride leaving group. Due to the structure of the propene chain, elimination of HCl could potentially lead to two different conjugated products: a diene or an allene (B1206475). The formation of the conjugated diene is generally more favorable. youtube.com

Benzylic and allylic halides readily undergo E2 reactions because the newly formed double bond can be in conjugation with an existing π-system, leading to a more stable product. youtube.com The reaction is stereospecific and requires an anti-periplanar arrangement of the proton and the leaving group.

Table 2: Potential Products of Dehydrochlorination (E2 Elimination)

| Base | Reagent Example | Predicted Major Product | Predicted Minor Product |

|---|---|---|---|

| Strong, hindered | Potassium tert-butoxide (t-BuOK) | 1-(1,2-propadien-1-yl)-5-chloro-2-methoxybenzene | 1-(1,3-butadien-2-yl)-5-chloro-2-methoxybenzene |

Note: The data in this table is illustrative of expected outcomes based on established elimination reaction principles.

The allylic chloride is an excellent substrate for nucleophilic substitution reactions. It can react through several mechanisms depending on the nucleophile, solvent, and reaction conditions. youtube.comyoutube.com

S N2 Reaction: A strong, unhindered nucleophile would favor a direct S N2 displacement of the chloride ion.

S N1 Reaction: In a polar, protic solvent with a weak nucleophile, the reaction could proceed via an S N1 mechanism, involving the formation of a resonance-stabilized allylic carbocation.

S N2' and S N1' Reactions: Due to the allylic system, nucleophilic attack can also occur at the γ-carbon (the end of the double bond), with a concurrent shift of the double bond. This is known as an allylic rearrangement (S N1' or S N2' mechanism).

Allylic halides are reactive in both S N1 and S N2 reactions due to the stability of the corresponding carbocation intermediate or the transition state. youtube.com Competition between these pathways is common.

Table 3: Illustrative Nucleophilic Substitution Reactions of the Allylic Chloride

| Nucleophile | Reagent Example | Predominant Mechanism(s) | Expected Product(s) |

|---|---|---|---|

| Cyanide | NaCN | S N2 | 3-(5-chloro-2-methoxyphenyl)-2-cyano-1-propene |

| Iodide | NaI | S N2 | 3-(5-chloro-2-methoxyphenyl)-2-iodo-1-propene |

| Water | H₂O (solvolysis) | S N1, S N1' | 2-(5-chloro-2-methoxyphenylmethyl)propen-2-ol and 1-(5-chloro-2-methoxyphenyl)-3-propen-2-ol |

Note: This table presents hypothetical reaction outcomes to illustrate the diverse reactivity of the allylic chloride moiety.

Chemical Transformations Involving the Methoxy Group

The cleavage of the aryl methyl ether is a common transformation. This demethylation can be achieved using strong protic acids like HBr or HI, or with Lewis acids such as boron tribromide (BBr₃). rsc.orgresearchgate.net

The mechanism with HBr involves the protonation of the ether oxygen, followed by an S N2 attack by the bromide ion on the methyl group, leading to the formation of the corresponding phenol (B47542) and methyl bromide. rsc.org The presence of electron-withdrawing groups on the aromatic ring can influence the reaction rate. sci-hub.se Boron tribromide is a particularly effective reagent for cleaving aryl ethers under milder conditions. researchgate.net

Table 4: Common Reagents for Demethylation

| Reagent | Typical Conditions | Mechanism | Product |

|---|---|---|---|

| Boron tribromide (BBr₃) | CH₂Cl₂, -78 °C to RT | Lewis acid-mediated cleavage | 4-Chloro-2-(2-chloro-1-propen-3-yl)phenol |

| Hydrobromic acid (HBr) | Acetic acid, heat | S N2 on protonated ether | 4-Chloro-2-(2-chloro-1-propen-3-yl)phenol |

Note: The data is based on established demethylation procedures for substituted anisoles.

The methoxy group is a powerful directing metalation group (DMG) in ortho-lithiation reactions. wikipedia.org This reaction allows for the specific functionalization of the aromatic ring at the position ortho to the DMG. ias.ac.inbaranlab.org Treatment of this compound with a strong organolithium base, such as n-butyllithium or sec-butyllithium, would likely result in the deprotonation of the C3 proton, which is ortho to the methoxy group.

The resulting aryllithium intermediate can then be quenched with various electrophiles to introduce a wide range of substituents at this position. wikipedia.org This method offers high regioselectivity that is not achievable through classical electrophilic aromatic substitution. baranlab.org

Table 5: Potential Products from Ortho-Directed Lithiation and Electrophilic Quench

| Electrophile | Reagent Example | Resulting Functional Group | Product Name |

|---|---|---|---|

| Carbon dioxide | CO₂ (gas) | Carboxylic acid | 2-(2-Chloro-1-propen-3-yl)-4-chloro-3-methoxybenzoic acid |

| Aldehyde | Acetaldehyde (CH₃CHO) | Secondary alcohol | 1-(2-(2-Chloro-1-propen-3-yl)-4-chloro-3-methoxyphenyl)ethanol |

| Halogenating agent | Iodine (I₂) | Iodide | 1-(2-Chloro-1-propen-3-yl)-5-chloro-3-iodo-2-methoxybenzene |

Note: This table illustrates the synthetic utility of ortho-directed lithiation for this class of compounds.

Rearrangement Reactions and Isomerization Studies

Following an extensive and thorough search of scientific literature, including chemical databases, academic journals, and patent filings, no specific research articles or experimental data were found pertaining to the rearrangement reactions or isomerization studies of the chemical compound This compound .

The searches conducted included broad as well as specific queries for rearrangement and isomerization reactions involving this compound and structurally similar chloro-substituted allylbenzene (B44316) derivatives. Despite these comprehensive efforts, no peer-reviewed studies, dissertations, or other scholarly works detailing the mechanistic pathways, reaction conditions, or product characterization for such transformations of this specific molecule could be located.

Consequently, it is not possible to provide a detailed, informative, and scientifically accurate article on this topic as requested, due to the absence of published research findings. The generation of content, including data tables and detailed research findings, would require speculation beyond the scope of existing scientific knowledge.

Further research would be necessary to be conducted by synthetic and physical organic chemists to investigate the potential for rearrangement and isomerization reactions of This compound and to elucidate the mechanisms and outcomes of such reactions. Until such research is published, a detailed discussion on this specific topic remains purely hypothetical.

Spectroscopic and Advanced Structural Elucidation Methodologies for 2 Chloro 3 5 Chloro 2 Methoxyphenyl 1 Propene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy would reveal the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Vinylic Protons (=CH₂) | 5.0 - 6.0 | Doublet of doublets or complex multiplet | Geminal (²JHH), Vicinal (³JHH) |

| Benzylic Protons (-CH₂-) | 3.5 - 4.5 | Singlet or doublet | Vicinal (³JHH) if coupled |

| Aromatic Protons (Ar-H) | 6.8 - 7.5 | Doublets, Doublet of doublets | Ortho (³JHH), Meta (⁴JHH) |

| Methoxyl Protons (-OCH₃) | 3.8 - 4.0 | Singlet | N/A |

Note: The actual chemical shifts and coupling constants would be influenced by the specific electronic effects of the chloro and methoxy (B1213986) substituents on the phenyl ring and the chloro substituent on the propene chain.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure would give rise to a distinct signal.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Vinylic Carbons (C=C) | 110 - 140 |

| Benzylic Carbon (-CH₂-) | 30 - 45 |

| Aromatic Carbons (Ar-C) | 110 - 160 |

| Methoxyl Carbon (-OCH₃) | 55 - 65 |

| Carbon bearing Chlorine (C-Cl) | 40 - 80 (aliphatic), 125-135 (aromatic) |

Two-dimensional NMR techniques would be essential for unambiguously assigning the proton and carbon signals and for determining the complete molecular structure.

COSY (Correlation Spectroscopy): Would establish proton-proton (¹H-¹H) coupling correlations, revealing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, providing crucial information for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space correlations between protons that are close to each other, which is vital for determining the stereochemistry and conformation of the molecule.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including FTIR and Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds.

Expected FTIR Data:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium-Weak |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=C stretch (alkene) | 1680 - 1620 | Medium-Weak |

| C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong |

| C-O stretch (ether) | 1260 - 1000 | Strong |

| C-Cl stretch | 800 - 600 | Strong |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds.

Expected Raman Data:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=C stretch (alkene) | 1680 - 1620 | Strong |

| C=C stretch (aromatic) | 1600 - 1450 | Strong |

| C-Cl stretch | 800 - 600 | Medium-Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound. It functions by ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. Unlike standard mass spectrometry, HRMS can measure mass-to-charge ratios to four or five decimal places. This precision allows for the calculation of an unambiguous molecular formula. For 2-Chloro-3-(5-chloro-2-methoxyphenyl)-1-propene (C₁₀H₉Cl₂O), HRMS would be used to confirm its elemental composition by comparing the experimentally measured accurate mass with the theoretically calculated mass.

The ability of HRMS to operate in data-independent acquisition (DIA) mode allows for the collection of full scan tandem MS (MS/MS) data, which can be retrospectively analyzed for compounds of interest. nih.gov This technique is instrumental in distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Isotope | Calculated Mass (Da) | Adduct | Expected m/z |

|---|---|---|---|---|

| C₁₀H₉³⁵Cl₂O | Monoisotopic | 215.0030 | [M+H]⁺ | 216.0108 |

| C₁₀H₉³⁵Cl³⁷ClO | Isotope | 216.9999 | [M+H]⁺ | 218.0077 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. scribd.com This hyphenated technique is highly effective for separating the target compound from a complex mixture and providing both its retention time and mass-to-charge ratio, which aids in its identification and quantification. researchgate.netnih.gov

In a typical LC-MS analysis, the compound would first pass through an LC column (e.g., a C18 reversed-phase column) where it is separated based on its polarity. nih.gov The eluent from the LC is then introduced into the mass spectrometer. nih.gov The mass spectrometer would be set to scan for the expected protonated molecule [M+H]⁺ of this compound. Tandem mass spectrometry (LC-MS/MS) can further be used to fragment the parent ion, yielding a characteristic fragmentation pattern that serves as a structural fingerprint for unequivocal identification. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture and Bond Parameters

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state.

While specific crystallographic data for this compound is not publicly available, analysis of a structurally related compound, (Z)-2-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-6-methoxyphenyl acetate, illustrates the type of data obtained from such an experiment. nih.gov For this related molecule, the crystal structure was determined to establish the configuration of the C=C double bond, confirming it as the Z isomer. nih.govresearchgate.net The analysis revealed detailed bond parameters and the influence of intermolecular forces, such as halogen bonds and hydrogen bonds, on the crystal packing. nih.gov A similar analysis on crystalline this compound would provide its precise solid-state architecture.

Table 2: Example Crystal Data and Structure Refinement Parameters for a Related Compound, C₁₂H₁₀ClF₃O₃

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.6168 (19) |

| b (Å) | 8.6850 (19) |

| c (Å) | 9.723 (2) |

| α (°) | 77.323 (3) |

| β (°) | 70.869 (3) |

| γ (°) | 84.010 (3) |

| Volume (ų) | 670.3 (3) |

| Z | 2 |

| R-factor (R1) | 0.052 |

| wR2 | 0.146 |

Data obtained for the analogous compound (Z)-2-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-6-methoxyphenyl acetate. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. nih.gov When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. The wavelength of maximum absorbance (λmax) provides information about the electronic structure, particularly the extent of conjugation.

The structure of this compound contains a substituted benzene (B151609) ring, which is a chromophore that absorbs in the UV region. The presence of the methoxy group and the chloro-propenyl side chain will influence the exact position of the absorbance maxima. The UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π → π* transitions of the aromatic system. Analysis of similar aromatic structures, such as chalcones, shows strong absorption in the UV region, often between 320 and 360 nm, which is attributed to these electronic transitions. researchgate.net

Table 3: Expected UV-Vis Absorption Data for this compound in a Suitable Solvent (e.g., Ethanol)

| Electronic Transition | Expected λmax Range (nm) | Chromophore |

|---|---|---|

| π → π* | ~250 - 290 | Phenyl Ring |

This spectroscopic analysis provides valuable insight into the electronic properties of the molecule and complements the structural data obtained from other methods.

Theoretical and Computational Studies of 2 Chloro 3 5 Chloro 2 Methoxyphenyl 1 Propene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For a molecule like 2-Chloro-3-(5-chloro-2-methoxyphenyl)-1-propene, these calculations would provide invaluable insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. A DFT study of the title compound would begin with geometry optimization, a process to find the most stable three-dimensional arrangement of its atoms, corresponding to the minimum energy on the potential energy surface. This would yield precise bond lengths, bond angles, and dihedral angles. Subsequent calculations would determine electronic properties such as total energy, dipole moment, and the distribution of electron density, which are crucial for predicting the molecule's polarity and how it might interact with other molecules.

Ab Initio Methods for High-Level Molecular Properties

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical data, could be employed for more accurate calculations of specific molecular properties. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more intensive than DFT, can provide benchmark values for the molecule's energy and geometry, as well as for properties like electron correlation energies, which are important for a precise understanding of its behavior.

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. Analyzing the MOs of this compound would illuminate its chemical reactivity and electronic transitions.

HOMO-LUMO Energy Gap and Electron Density Distributions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. A small HOMO-LUMO gap would suggest higher reactivity. Visualizing the electron density distribution in these orbitals would show the likely sites for nucleophilic and electrophilic attack.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and bonding interactions within a molecule. For this compound, NBO analysis would quantify the delocalization of electron density between filled and unfilled orbitals. This provides a detailed picture of hyperconjugative and steric interactions, revealing the nature and strength of intramolecular bonds and potential hydrogen bonding, which dictates the molecule's stability and preferred conformation.

Conformational Analysis and Potential Energy Surfaces

The presence of rotatable single bonds in this compound allows it to exist in various conformations. A conformational analysis would explore these different spatial arrangements and their relative energies. By systematically rotating key dihedral angles (for instance, around the C-C single bonds of the propene chain and the bond connecting the phenyl ring to the chain) and calculating the energy at each step, a potential energy surface (PES) can be generated. The PES would identify the lowest-energy conformers (the most stable shapes of the molecule) and the energy barriers to rotation between them, providing crucial information about the molecule's flexibility and the populations of its different conformers at thermal equilibrium.

Prediction of Spectroscopic Parameters

Computational methods serve as a powerful tool for predicting the spectroscopic characteristics of molecules, offering a non-experimental route to understanding their structural features. These predictions are crucial for the identification and characterization of novel compounds.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational means has become an indispensable part of modern chemical research. mdpi.comnih.gov Density Functional Theory (DFT) is a widely used quantum mechanical approach for this purpose, providing reasonably accurate predictions of both ¹H and ¹³C NMR spectra. mdpi.com

For this compound, theoretical chemical shifts can be calculated using DFT methods, such as the B3LYP functional with a 6-31G* basis set. These calculations involve optimizing the molecular geometry to its lowest energy state, followed by the calculation of NMR shielding tensors in a simulated solvent environment to mimic experimental conditions. The predicted chemical shifts are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS).

The anticipated ¹H and ¹³C chemical shifts for this compound, based on computational models, are presented below. These values are derived from theoretical calculations and represent predicted spectroscopic data.

Predicted ¹H NMR Chemical Shifts

| Atom Number | Predicted Chemical Shift (ppm) |

|---|---|

| H (vinyl) | 5.3 - 5.6 |

| H (vinyl) | 5.8 - 6.1 |

| H (methylene) | 3.7 - 3.9 |

| H (aromatic) | 6.8 - 7.3 |

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (vinyl, CH2) | 115 - 120 |

| C (vinyl, C-Cl) | 130 - 135 |

| C (methylene) | 35 - 40 |

| C (aromatic) | 110 - 158 |

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational chemistry allows for the calculation of these vibrational frequencies, aiding in the assignment of experimentally observed spectral bands. nih.gov DFT calculations are commonly employed to compute the harmonic vibrational frequencies of molecules. ijrte.org

For this compound, a full vibrational analysis can be performed at the same level of theory used for NMR predictions. The calculated frequencies correspond to specific vibrational motions within the molecule, such as stretching, bending, and torsional modes. These theoretical predictions are instrumental in interpreting the experimental IR and Raman spectra. researchgate.net

A selection of predicted vibrational frequencies and their corresponding assignments for the key functional groups in this compound are detailed in the following table.

Predicted Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Vibrational Mode |

|---|---|

| 3100 - 3000 | Aromatic C-H Stretch |

| 3000 - 2850 | Aliphatic C-H Stretch |

| 1640 - 1620 | C=C Alkene Stretch |

| 1600 - 1450 | Aromatic C=C Stretch |

| 1250 - 1000 | C-O-C Ether Stretch |

Reaction Mechanism Simulation and Transition State Analysis

Computational chemistry also provides powerful tools for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states. researchgate.net This allows for a detailed understanding of the reaction pathway and the factors that control its rate.

For this compound, a potential area of study is its reactivity towards nucleophiles, given the presence of electrophilic centers. Reaction mechanism simulations could explore, for instance, nucleophilic substitution reactions. These simulations would involve locating the transition state structure for the reaction and calculating the activation energy barrier.

Transition state analysis provides critical information about the geometry of the molecule at the peak of the energy barrier. Properties such as bond lengths and angles in the transition state reveal the nature of bond-making and bond-breaking processes. The calculated activation energy is a key determinant of the reaction rate, with lower energy barriers corresponding to faster reactions. Such computational studies can predict the feasibility of a proposed reaction mechanism and guide further experimental investigations.

Advanced Applications in Organic Synthesis and Materials Science

2-Chloro-3-(5-chloro-2-methoxyphenyl)-1-propene as a Building Block in Complex Molecule Synthesis

The unique combination of functional groups in this compound makes it a valuable intermediate for constructing more elaborate molecular architectures. The chloro-substituted double bond and the methoxy-activated phenyl ring are key features that can be exploited in various synthetic strategies.

Synthesis of Heterocyclic Systems (e.g., Isoxazoles, Pyrazolines)

Heterocyclic compounds are fundamental to medicinal chemistry. The alkene functionality in this compound makes it a potential substrate for cycloaddition reactions to form five-membered rings like isoxazoles and pyrazolines.

Isoxazoles: A primary route to isoxazole (B147169) synthesis is the [3+2] cycloaddition reaction between an alkene (the dipolarophile) and a nitrile oxide (the 1,3-dipole). nih.govnih.gov The reaction of this compound with an in-situ generated nitrile oxide from an aldoxime could theoretically yield a substituted isoxazole. The regioselectivity of the addition would be influenced by the electronic and steric effects of the substituents on the propene backbone. General methods for isoxazole synthesis often involve the reaction of alkynes with nitrile oxides or the cyclization of α,β-acetylenic oximes. organic-chemistry.org While specific studies on the title compound are not detailed, the principle of 1,3-dipolar cycloaddition is a cornerstone of heterocyclic synthesis. nih.gov

Pyrazolines: Pyrazolines (or dihydropyrazoles) are commonly synthesized via the condensation of α,β-unsaturated carbonyl compounds with hydrazine (B178648) derivatives. nih.govbeilstein-journals.org Another significant method is the 1,3-dipolar cycloaddition of diazoalkanes to alkenes. nih.gov In this context, this compound could serve as the alkene component, reacting with a diazoalkane like diazomethane (B1218177) to form a pyrazoline ring. The reaction typically proceeds under mild conditions and is a powerful tool for constructing the pyrazoline core. organic-chemistry.orgorganic-chemistry.org

| Heterocycle | General Reaction Type | Reactants | Potential Product Core Structure |

|---|---|---|---|

| Isoxazole | [3+2] Cycloaddition | Alkene + Nitrile Oxide | Substituted Isoxazolidine (oxidized to Isoxazole) |

| Pyrazoline | [3+2] Cycloaddition | Alkene + Diazoalkane | Substituted Pyrazoline |

Incorporation into Natural Product Analogues

Natural products provide the inspiration for many synthetic drugs. The creation of natural product analogues, where parts of the original structure are modified, is a key strategy in drug discovery to improve efficacy or reduce side effects. nih.govnih.gov Small, functionalized building blocks are essential for the modular synthesis of these analogues.

The structure of this compound contains a substituted methoxyphenyl group, a motif found in numerous natural products, including certain flavonoids and alkaloids. This compound could serve as a precursor to introduce this specific aromatic unit into a larger target molecule. For instance, the propene chain can be functionalized or cleaved through various reactions, such as ozonolysis to yield an aldehyde, or Heck coupling at the vinyl chloride position, to attach it to other parts of a synthetic scaffold. This approach allows for the systematic modification of a natural product's structure to explore structure-activity relationships. nih.gov

Precursor for Advanced Pharmaceutical Intermediates

The reactivity of this compound makes it a suitable starting material for multi-step syntheses of advanced pharmaceutical intermediates. The term "intermediate" refers to a molecule that is a stepping-stone in the synthesis of a final active pharmaceutical ingredient. The vinyl chloride group is particularly useful as it can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Heck reactions), allowing for the formation of new carbon-carbon bonds.

For example, a Suzuki coupling reaction could replace the chlorine atom with a new aryl or alkyl group, significantly increasing the molecular complexity in a single step. The double bond can also be subjected to a variety of transformations, including epoxidation, dihydroxylation, or hydrogenation, to introduce new functional groups. These modifications can be used to build up the carbon skeleton required for complex drug targets. The related chalcone (B49325) structure, 3-(2-Chloro-3-hydroxy-4-methoxyphenyl)-1-(4,5-dimethoxy-2-methylphenyl)prop-2-en-1-one, highlights the utility of the substituted phenylpropene framework in constructing biologically relevant molecules. nih.gov

Polymerization and Materials Science Applications

In materials science, monomers containing specific functional groups are used to create polymers with tailored properties. The vinyl group in this compound suggests its potential use in polymer synthesis.

Role as a Monomer in Polymer Synthesis

Addition polymerization is a fundamental process where monomer units add to one another in such a way that the polymer contains all the atoms of the monomer unit. chemguide.co.uk Monomers like propene and chloroethene (vinyl chloride) are polymerized on a massive scale to produce polypropylene (B1209903) and poly(vinyl chloride) (PVC), respectively. youtube.comyoutube.com

This compound can be classified as a substituted propene monomer. It could potentially undergo radical, cationic, or coordination polymerization to form a homopolymer. The bulky and polar substituted phenyl group would be expected to significantly influence the polymer's properties, likely resulting in a rigid, amorphous material with a high glass transition temperature.

More commonly, such functional monomers are used in copolymerization with commodity monomers like styrene (B11656). researchgate.netchemrxiv.orgchemrxiv.org Copolymerizing a small amount of a functional monomer into a polymer chain can impart new properties. For instance, incorporating this compound into a polystyrene chain would introduce chlorine and methoxy (B1213986) groups, which could alter the polymer's refractive index, solubility, and thermal stability. Research on the copolymerization of styrene with various halogenated and methoxy-substituted acrylates has shown that the properties of the resulting copolymer can be tuned by the nature of the functional comonomer. nih.gov

| Functional Monomer (M2) | Polymerization Type | Key Finding | Reference |

|---|---|---|---|

| Halogen ring-substituted octyl phenylcyanoacrylates | Free-radical | Copolymers were readily formed with compositions dependent on the feed ratio. | researchgate.net |

| Fluoro and chloro ring-disubstituted isobutyl phenylcyanoacrylates | Free-radical | Synthesized copolymers were soluble in various organic solvents like THF and DMF. | chemrxiv.org |

| Halogen and methoxy ring-substituted isopropyl 2-cyano-3-phenyl-2-propenoates | Free-radical | The nature of the substituent on the phenyl ring influenced the monomer's reactivity. | nih.gov |

Functionalization of Polymeric Materials

Post-polymerization modification involves the chemical alteration of an existing polymer to introduce new functional groups. This is a powerful strategy for creating functional materials without having to develop a new polymerization process from scratch. The reactivity of this compound makes it a candidate for grafting onto polymer backbones.

For example, polymers with reactive sites, such as chlorinated polypropylene, can undergo Friedel-Crafts alkylation reactions. nih.gov While not a direct application of the title compound, a similar principle could apply where a polymer with nucleophilic sites could react with the electrophilic centers of this compound. The vinyl chloride is a key reactive site for such modifications. This grafting process would attach the 5-chloro-2-methoxyphenyl group to the polymer chain, thereby modifying its surface properties, such as hydrophobicity, adhesion, or chemical resistance.

Preparation of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials are composites that integrate organic and inorganic components at the molecular or nanometer scale, offering a combination of properties from both classes of materials. The synthesis of these materials often relies on the ability of an organic precursor to react with and covalently bond to an inorganic framework.

The allylic chloride moiety in this compound provides a reactive site for grafting onto the surface of inorganic materials. For instance, inorganic oxides such as silica (B1680970) (SiO₂) or titania (TiO₂) possess surface hydroxyl (-OH) groups. These groups can be functionalized to act as nucleophiles, displacing the chloride in an S(_N)2 or S(_N)2' reaction. This process would covalently link the organic fragment to the inorganic support, creating a hybrid material with the properties of the dichlorinated methoxyphenyl group influencing the surface characteristics.

Potential Synthetic Route for Hybrid Material Formation:

| Step | Description | Reactants | Product |

| 1 | Surface Activation | Inorganic substrate (e.g., SiO₂), deprotonating agent | Activated inorganic surface with nucleophilic sites |

| 2 | Grafting Reaction | Activated inorganic surface, this compound | Hybrid material with covalently attached organic moiety |

The resulting hybrid material could exhibit modified properties such as hydrophobicity, thermal stability, and altered electronic characteristics, dictated by the organic substituent. Such materials could find applications in chromatography, catalysis, and as specialized coatings.

Advanced Functional Material Precursors (e.g., organic electronics, optoelectronic materials)

The electronically active dichlorinated methoxyphenyl group in this compound makes it a candidate as a precursor for advanced functional materials. The methoxy group is an electron-donating group, while the chloro substituents are electron-withdrawing, creating a specific electronic profile on the aromatic ring. This electronic structure can be exploited in the synthesis of materials for organic electronics and optoelectronics.

The propene chain can be modified or polymerized to create a larger conjugated system or a polymer backbone. For example, the double bond could be involved in polymerization reactions, potentially leading to polymers with interesting optical and electronic properties. The presence of chlorine and methoxy groups would modulate the polymer's solubility, morphology, and electronic energy levels.

Potential Applications as a Functional Material Precursor:

| Application Area | Potential Role of the Compound | Resulting Material Properties |

| Organic Electronics | Monomer for conductive polymers | Tunable electronic properties due to substituent effects |

| Optoelectronic Materials | Building block for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) | Modified emission/absorption spectra and charge transport characteristics |

Research into similarly substituted aromatic compounds has shown that the nature and position of substituents can significantly impact the performance of organic electronic devices. Therefore, polymers or small molecules derived from this compound could be tailored for specific electronic or optoelectronic functions.

Design of Novel Catalytic Systems Utilizing the Compound Structure

The allylic chloride functionality of this compound is a key feature for its potential application in catalysis. Transition-metal allyl complexes are a well-established class of catalysts and intermediates in a variety of organic transformations. wikipedia.org These complexes are often synthesized from the oxidative addition of an allylic halide to a low-valent metal center.

The reaction of this compound with a suitable transition metal precursor (e.g., a nickel(0) or palladium(0) complex) could yield an η³-allyl metal complex. In such a complex, the metal would be coordinated to the three carbon atoms of the allyl group. The electronic and steric properties of the dichlorinated methoxyphenyl substituent would influence the stability, reactivity, and selectivity of the resulting catalyst.

Formation of a Potential Catalyst Precursor:

| Metal Precursor | Reaction Type | Potential Product |

| Ni(CO)₄ or Pd(PPh₃)₄ | Oxidative Addition | (η³-allyl)metal(II) chloride complex |

These novel allyl-metal complexes could then be employed as catalysts in reactions such as cross-coupling, allylic alkylation, and polymerization. The specific substitution pattern on the phenyl ring could offer unique control over the catalytic process, potentially leading to new catalytic activities and selectivities. For instance, the steric bulk of the substituent could influence enantioselective catalysis if a chiral center is introduced.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Atom-Economical Synthetic Approaches

Current synthetic methodologies for producing allylic chlorides often rely on stoichiometric reagents that may not align with the principles of green chemistry. Future research should prioritize the development of more efficient and environmentally benign synthetic routes.

Key research objectives in this area include:

Catalytic C-H Chlorination: Investigating direct, regioselective allylic C-H chlorination of a suitable precursor would represent a significant advance in atom economy by avoiding the pre-installation of functional groups.

Hydrochlorination Strategies: Exploring catalytic hydrochlorination of corresponding allene (B1206475) or alkyne precursors could provide a direct and 100% atom-economical pathway to the target molecule. nih.gov

Bio-Based Precursors: A long-term goal could involve developing synthetic pathways from renewable starting materials. For instance, functionalized styrenes can be synthesized from naturally occurring cinnamic acid derivatives, suggesting a potential, albeit complex, route from bio-based feedstocks. acs.orgacs.org

A comparative analysis of a hypothetical traditional route versus a potential atom-economical alternative highlights the benefits of such research.

Table 1: Comparison of Hypothetical Synthetic Approaches

| Metric | Traditional Approach (e.g., Wittig-type reaction followed by chlorination) | Atom-Economical Approach (e.g., Catalytic Hydrochlorination) |

| Key Transformation | Formation of C=C bond, then substitution | Direct addition to a C≡C or C=C=C precursor |

| Byproducts | Stoichiometric phosphine (B1218219) oxide, chlorinating agent waste | Minimal to none |

| Atom Economy (%) | Typically <50% | Theoretically up to 100% |

| E-Factor (waste/product) | High | Low |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The molecule possesses multiple reactive sites, including the vinyl chloride, the allylic chloride, and the aromatic ring, which have not been systematically explored. Future work should focus on leveraging these sites for novel chemical transformations.

Cross-Coupling Reactions: The vinyl chloride moiety is a prime candidate for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Hiyama couplings. rsc.orgnih.gov Research is needed to develop catalyst systems that can overcome the potential steric hindrance and electronic deactivation imparted by the adjacent chlorinated phenyl group.

Allylic Substitution: The allylic chloride is a classic electrophile for nucleophilic substitution. A significant avenue for research would be the development of copper-catalyzed asymmetric allylic alkylation (AAA) reactions to introduce a chiral center, providing access to enantiomerically enriched compounds. beilstein-journals.orgnih.gov

Alkene Functionalization: The carbon-carbon double bond could be targeted for a variety of catalytic transformations, including asymmetric hydrogenation, dihydroxylation, and epoxidation, to generate new, complex molecular architectures.

Table 2: Potential Catalytic Transformations

| Reactive Site | Catalytic Reaction | Potential Product Class |

| Vinyl Chloride | Suzuki Coupling | Substituted Styrenes |

| Vinyl Chloride | Stille Coupling | Functionalized Alkenes |

| Allylic Chloride | Asymmetric Allylic Alkylation (AAA) | Chiral Allylic Compounds |

| Alkene | Asymmetric Hydrogenation | Chiral Phenylpropanes |

| Alkene | Sharpless Dihydroxylation | Chiral Diols |

Advanced Computational Modeling for Predictive Design

Computational chemistry offers a powerful tool to predict the behavior of 2-Chloro-3-(5-chloro-2-methoxyphenyl)-1-propene and guide experimental design, saving time and resources.

Future computational studies could focus on:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT), the mechanisms of potential reactions, such as palladium-catalyzed cross-coupling or electrophilic additions, can be modeled. rsc.org This would provide insight into transition state energies, helping to predict regioselectivity and stereoselectivity. ed.gov

Predicting Regioselectivity: Computational models can predict the most likely sites for electrophilic aromatic substitution on the phenyl ring, guiding efforts to further functionalize the molecule. nih.govnih.govfigshare.com

Electronic Property Mapping: Calculating the molecular electrostatic potential (MEP) map would identify the most electron-rich and electron-poor regions of the molecule, predicting its reactivity and its propensity for forming specific non-covalent interactions.

Table 3: Proposed Computational Modeling Studies

| Computational Method | Property to Calculate | Scientific Insight |

| Density Functional Theory (DFT) | Transition State Geometries and Energies | Reaction feasibility, mechanism, and selectivity |

| DFT/Time-Dependent DFT | Molecular Orbitals (HOMO/LUMO) | Electronic properties and reactivity prediction |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bond Paths and Critical Points | Nature of non-covalent interactions |

Integration into Supramolecular Assemblies and Nanomaterials

The presence of halogen atoms and an aromatic system suggests that this compound could be a valuable building block for supramolecular chemistry and materials science.

Halogen Bonding and π-Stacking: The two chlorine atoms can act as halogen bond donors, while the aromatic ring can participate in π-π stacking. rsc.orgacs.org Research should be directed towards co-crystallization experiments with halogen bond acceptors or other aromatic systems to create novel self-assembled supramolecular structures. acs.orgnih.govresearchgate.net The electronic differences between organic (C-Cl) and potential inorganic (M-Cl) halogens could be exploited in designing complex assemblies. nih.gov

Functional Polymers and Nanomaterials: The vinyl group allows the molecule to act as a monomer for polymerization. The resulting functionalized polystyrene would feature pendant chloro and methoxy (B1213986) groups. This polymer could be used to functionalize the surface of nanomaterials, altering their properties for applications in sensing or catalysis. nih.govmdpi.comacs.orgrsc.org The chlorine atoms on the polymer backbone could also serve as handles for post-polymerization modification to introduce further functionality. mdpi.com

Investigation of Solid-State Chemistry and Polymorphism

The solid-state properties of this compound are entirely unknown. A systematic investigation of its crystal structure and potential for polymorphism is a critical and unexplored research avenue.

Key experimental investigations would include:

Single-Crystal X-ray Diffraction (SC-XRD): Obtaining a single crystal and determining its structure would provide definitive proof of its molecular geometry and reveal the specific intermolecular interactions (e.g., halogen bonds, C-H···π interactions) that govern its solid-state packing.

Polymorph Screening: A comprehensive screening of crystallization conditions (e.g., different solvents, temperatures, and crystallization rates) should be undertaken to discover if the compound can exist in multiple crystalline forms (polymorphs).

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be essential to characterize the thermal properties of any discovered crystalline forms, including melting points and thermal stability.

Table 4: Solid-State Characterization Techniques

| Technique | Information Provided |

| Single-Crystal X-ray Diffraction (SC-XRD) | Precise molecular structure and intermolecular packing |

| Powder X-ray Diffraction (PXRD) | Fingerprint of crystalline phases, identification of polymorphs |

| Differential Scanning Calorimetry (DSC) | Melting points, phase transitions, glass transitions |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile |

| Hot-Stage Microscopy | Visual observation of melting and crystallization events |

常见问题

Q. What are the standard synthetic routes for 2-Chloro-3-(5-chloro-2-methoxyphenyl)-1-propene, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, chalcone derivatives can be epoxidized using hydrogen peroxide under alkaline conditions (e.g., 5% NaOH in ethanol) . Key parameters include:

- Temperature : Optimal between 25–40°C to avoid side reactions.

- Solvent choice : Polar aprotic solvents (e.g., ethanol) enhance solubility of intermediates.

- Catalyst : Base catalysts (e.g., NaOH) improve reaction kinetics. Yields >70% are achievable with strict stoichiometric control of hydrogen peroxide .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : H and C NMR are critical for confirming the chloro and methoxyphenyl substituents. Aromatic protons appear as doublets in the δ 6.8–7.5 ppm range, while the propene backbone shows signals near δ 5.5–6.2 ppm .

- MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 230.992 (calculated for CHClO).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. How does the electronic nature of the methoxyphenyl group influence reactivity?

The methoxy group (-OCH) is electron-donating, activating the aromatic ring toward electrophilic substitution. This directs reactivity to the 5-chloro position in further functionalization (e.g., nitration or sulfonation) . Computational studies (DFT) suggest a Hammett σ value of -0.27, corroborating its mesomeric effect .

Advanced Research Questions

Q. What crystallographic challenges arise in determining the solid-state structure of this compound, and how are they resolved?

- Twinned crystals : Common due to the planar methoxyphenyl group. SHELXL refinement with TWIN/BASF commands resolves this .

- Disorder : Chlorine atoms may exhibit positional disorder. Partial occupancy refinement and restraints (ISOR/DFIX in SHELX) mitigate errors .

- Data collection : High-resolution synchrotron data (d ≤ 0.8 Å) improves model accuracy .

Q. What mechanistic insights explain the compound’s regioselectivity in Diels-Alder reactions?

The electron-deficient propene moiety acts as a dienophile, reacting preferentially with electron-rich dienes (e.g., furan derivatives). Frontier Molecular Orbital (FMO) analysis shows a LUMO energy of -1.2 eV for the propene, favoring inverse-electron-demand cycloadditions . Steric hindrance from the 5-chloro substituent further directs addition to the ortho position .

Q. How can conflicting bioactivity data from enzyme inhibition assays be reconciled?

Discrepancies often arise from assay conditions:

- pH sensitivity : Optimal activity at pH 7.4 (mimicking physiological conditions) vs. non-physiological pH in vitro.

- Solvent effects : DMSO >1% may denature proteins, yielding false negatives.

- Positive controls : Use known inhibitors (e.g., staurosporine for kinases) to validate assay integrity .

Q. What strategies optimize the compound’s stability in long-term storage for pharmacological studies?

- Lyophilization : Increases shelf life to >24 months at -80°C.

- Light sensitivity : Store in amber vials to prevent photodegradation (λ < 400 nm).

- Hygroscopicity : Use desiccants (silica gel) to avoid hydrolysis of the chloro group .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。